molecular formula C5H6N6 B146479 9H-Purine-6,9-diamine CAS No. 137062-87-4

9H-Purine-6,9-diamine

Cat. No.: B146479
CAS No.: 137062-87-4
M. Wt: 150.14 g/mol
InChI Key: PMYVWIREDVGFIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Purine-6,9-diamine (hypothetical structure based on nomenclature) is a purine derivative with amino groups at positions 6 and 9 of the purine ring. Purine derivatives are critical in biochemistry, pharmaceuticals, and materials science due to their roles in nucleic acid metabolism and molecular recognition .

Properties

CAS No.

137062-87-4

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

purine-6,9-diamine

InChI

InChI=1S/C5H6N6/c6-4-3-5(9-1-8-4)11(7)2-10-3/h1-2H,7H2,(H2,6,8,9)

InChI Key

PMYVWIREDVGFIM-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)N)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)N)N

Synonyms

9H-Purine-6,9-diamine (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Purine Diamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Hazards
9H-Purine-6,8-diamine 6-NH₂, 8-NH₂ C₅H₆N₆ 150.14 Research chemical; sensitive to light and moisture. Hazard codes: H302, H315, H319, H335 .
N⁶-Methyl-9H-Purine-6,8-diamine 6-NHCH₃, 8-NH₂ C₆H₈N₆ 164.17 Intermediate in organic synthesis; modified hydrogen bonding due to methyl substitution .
9H-Purine-2,6-diamine (ribofuranosyl) 2-NH₂, 6-NH₂, 9-ribose C₁₀H₁₄N₅O₄ 283.25 Industry applications; potential nucleoside analog for antiviral research .
Acridine-3,9-diamine 3-NH₂, 9-NH₂ (acridine core) C₁₃H₁₁N₃ 209.25 Fluorescent DNA/RNA probe; irritant (skin/eyes) .
N⁶-Cyclopropyl-9H-purine-2,6-diamine 2-NH₂, 6-NH(C₃H₅) C₈H₁₁N₇ 205.22 Hazardous (H302, H315, H319, H332, H335); research use in coordination chemistry .

Structural and Functional Differences

  • Substituent Position: 6,9-Diamine vs. 6,8-Diamine: The position of the second amino group (8 vs. 9) alters hydrogen-bonding patterns and molecular recognition. Methyl and Cyclopropyl Modifications: N⁶-Methyl-9H-Purine-6,8-diamine exhibits reduced hydrogen-bond donor capacity compared to unmethylated analogs, impacting interactions with biological targets . Cyclopropyl substitutions (e.g., N⁶-Cyclopropyl-2,6-diamine) introduce steric effects, influencing coordination chemistry with metal ions .
  • Physicochemical Properties: Solubility: Ribofuranosyl-conjugated 2,6-diamine derivatives (e.g., 9-β-D-ribofuranosyl) show enhanced water solubility due to the sugar moiety, unlike non-conjugated purines . Stability: 9H-Purine-6,8-diamine requires storage in dark, inert conditions (2–8°C), indicating sensitivity to oxidation and humidity .
  • Biological and Industrial Applications: Acridine-3,9-diamine: Unlike purine diamines, this acridine derivative serves as a fluorescent nucleic acid stain but shares similar hazards (e.g., irritant properties) .

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